molecular formula C16H14ClN5O2 B2602586 2-chloro-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzamide CAS No. 1351647-12-5

2-chloro-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2602586
CAS No.: 1351647-12-5
M. Wt: 343.77
InChI Key: RGQDKLKUVUDRJB-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group and an ethyl linkage to a pyridazinone ring, which is further substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzamide typically involves multi-step organic synthesis. A common synthetic route may include:

    Formation of the Pyridazinone Core: Starting from a suitable pyridazine precursor, the pyridazinone ring can be formed through oxidation reactions.

    Introduction of the Pyrazole Group: The pyrazole moiety can be introduced via cyclization reactions involving hydrazine derivatives.

    Ethyl Linkage Formation: The ethyl linkage is typically formed through alkylation reactions.

    Benzamide Formation: The final step involves the formation of the benzamide structure, often through amide coupling reactions using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridazinone rings.

    Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone ring.

    Substitution: The chloro group on the benzamide can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the pyrazole and pyridazinone rings, which are known pharmacophores.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzamide would depend on its specific biological target. Generally, compounds with similar structures can act by binding to enzymes or receptors, thereby modulating their activity. The pyrazole and pyridazinone rings can interact with active sites of enzymes, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzamide: can be compared with other benzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactivity, applications, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2/c17-13-5-2-1-4-12(13)16(24)18-9-11-22-15(23)7-6-14(20-22)21-10-3-8-19-21/h1-8,10H,9,11H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQDKLKUVUDRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC(=N2)N3C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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